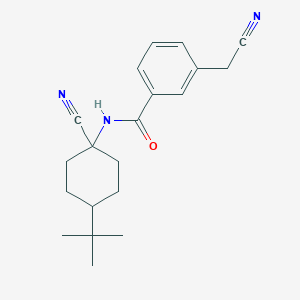
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Aplicaciones Científicas De Investigación
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been investigated as a potential treatment for addiction, particularly cocaine addiction. Studies have shown that N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can reduce cocaine self-administration and reinstatement in rats. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Mecanismo De Acción
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide selectively inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can reduce neuronal excitability and have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to increase GABA levels in the brain in a dose-dependent manner. It has also been shown to increase the levels of other GABAergic neurotransmitters, such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and muscimol. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to have anticonvulsant effects in various animal models, including the maximal electroshock seizure test and the pentylenetetrazol seizure test. It has also been shown to have anxiolytic effects in the elevated plus maze test and the light-dark box test. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to reduce pain in the formalin test and the acetic acid writhing test.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several advantages for lab experiments. It is highly selective for GABA-AT and does not affect other enzymes involved in GABA metabolism. It is also highly potent, with an IC50 value of 0.16 nM. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has good pharmacokinetic properties, including good brain penetration and a long half-life. However, there are some limitations to the use of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide in lab experiments. It is highly toxic at high concentrations and can cause liver damage. Moreover, it is not orally bioavailable and must be administered intraperitoneally or intravenously.
Direcciones Futuras
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several potential future directions for research. It could be further investigated as a potential treatment for addiction, particularly cocaine addiction. Moreover, it could be investigated as a potential treatment for other neurological and psychiatric disorders, such as anxiety disorders and epilepsy. Another potential future direction is the development of more selective and less toxic GABA-AT inhibitors. Finally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide could be investigated as a tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
Conclusion
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide is a potent and selective inhibitor of GABA-AT that has potential therapeutic applications in various neurological and psychiatric disorders. It enhances GABAergic neurotransmission and has anticonvulsant, anxiolytic, and analgesic effects in animal models. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several advantages for lab experiments, including high selectivity and potency, good pharmacokinetic properties, and potential as a tool for studying GABAergic neurotransmission. However, it also has some limitations, including toxicity at high concentrations and lack of oral bioavailability. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several potential future directions for research, including further investigation as a potential treatment for addiction and other neurological and psychiatric disorders, as well as the development of more selective and less toxic GABA-AT inhibitors.
Métodos De Síntesis
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylcyclohexanone with malononitrile to form 4-tert-butyl-1-cyanocyclohexanol. This intermediate is then reacted with 3-(chloromethyl)benzamide to produce N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)17-7-10-20(14-22,11-8-17)23-18(24)16-6-4-5-15(13-16)9-12-21/h4-6,13,17H,7-11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFJJTLZUHONEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

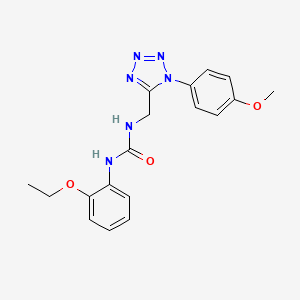
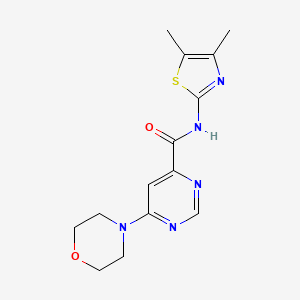
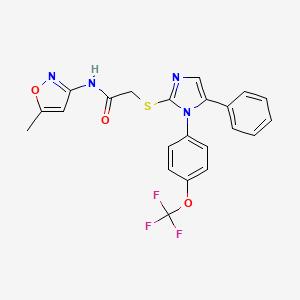
![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)
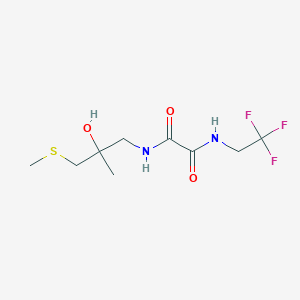

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)
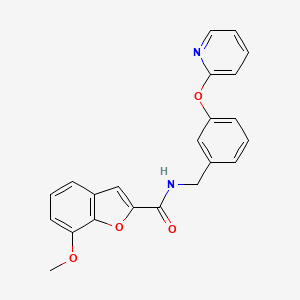
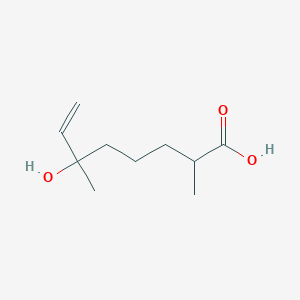
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)
![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)
